Cas no 1219967-82-4 (3-{(3-Fluorobenzyl)oxymethyl}pyrrolidinehydrochloride)

3-{(3-Fluorobenzyl)oxymethyl}pyrrolidinehydrochloride Chemical and Physical Properties
Names and Identifiers
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- 3-{[(3-Fluorobenzyl)oxy]methyl}pyrrolidine hydrochloride
- AKOS015849491
- 3-{[(3-Fluorobenzyl)oxy]methyl}pyrrolidinehydrochloride
- 1219967-82-4
- 3-[(3-fluorophenyl)methoxymethyl]pyrrolidine;hydrochloride
- 3-(((3-Fluorobenzyl)oxy)methyl)pyrrolidine hydrochloride
- 3-(((3-Fluorobenzyl)oxy)methyl)pyrrolidinehydrochloride
- 3-{(3-Fluorobenzyl)oxymethyl}pyrrolidinehydrochloride
-
- MDL: MFCD13560269
- Inchi: InChI=1S/C12H16FNO.ClH/c13-12-3-1-2-10(6-12)8-15-9-11-4-5-14-7-11;/h1-3,6,11,14H,4-5,7-9H2;1H
- InChI Key: IETDSMZPCLQJKU-UHFFFAOYSA-N
- SMILES: C1=CC(=CC(=C1)F)COCC2CCNC2.Cl
Computed Properties
- Exact Mass: 245.0982700g/mol
- Monoisotopic Mass: 245.0982700g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
- Complexity: 189
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 21.3Ų
3-{(3-Fluorobenzyl)oxymethyl}pyrrolidinehydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | F035755-250mg |
3-{[(3-Fluorobenzyl)oxy]methyl}pyrrolidinehydrochloride |
1219967-82-4 | 250mg |
$ 375.00 | 2022-06-05 | ||
Chemenu | CM310925-1g |
3-(((3-Fluorobenzyl)oxy)methyl)pyrrolidine hydrochloride |
1219967-82-4 | 95% | 1g |
$167 | 2023-01-01 | |
TRC | F035755-125mg |
3-{[(3-Fluorobenzyl)oxy]methyl}pyrrolidinehydrochloride |
1219967-82-4 | 125mg |
$ 230.00 | 2022-06-05 | ||
Chemenu | CM310925-5g |
3-(((3-Fluorobenzyl)oxy)methyl)pyrrolidine hydrochloride |
1219967-82-4 | 95% | 5g |
$446 | 2023-01-01 |
3-{(3-Fluorobenzyl)oxymethyl}pyrrolidinehydrochloride Related Literature
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Malti Bansal,Ritu Srivastava,C. Lal,M. N. Kamalasanan,L. S. Tanwar Nanoscale, 2009,1, 317-330
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Bo Cao,Shuai Fan,Xiaoyin Tan,Yandi Hu Environ. Sci.: Nano, 2017,4, 1670-1681
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Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
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4. Au–Cu core–shell nanocube-catalyzed click reactions for efficient synthesis of diverse triazoles†Mahesh Madasu,Chi-Fu Hsia,Michael H. Huang Nanoscale, 2017,9, 6970-6974
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Wenjing Lu,Yifang Gao,Yuan Jiao,Shaomin Shuang,Chenzhong Li,Chuan Dong Nanoscale, 2017,9, 11545-11552
Additional information on 3-{(3-Fluorobenzyl)oxymethyl}pyrrolidinehydrochloride
3-{(3-Fluorobenzyl)oxymethyl}pyrrolidinehydrochloride: A Comprehensive Overview
The compound 3-{(3-Fluorobenzyl)oxymethyl}pyrrolidinehydrochloride, identified by the CAS number 1219967-82-4, is a notable chemical entity with significant applications in the field of organic chemistry and pharmacology. This compound is characterized by its unique structure, which combines a pyrrolidine ring with a fluorobenzyl group via an oxygen atom, forming a hydroxymethyl linkage. The hydrochloride salt form further enhances its stability and solubility properties, making it an attractive candidate for various research and industrial applications.
Recent studies have highlighted the potential of 3-{(3-Fluorobenzyl)oxymethyl}pyrrolidinehydrochloride in drug discovery, particularly in the development of bioactive molecules. Its structure allows for versatile functionalization, enabling researchers to explore its role as a building block in medicinal chemistry. The fluorine atom in the benzyl group contributes to the compound's lipophilicity, which is crucial for drug absorption and permeability across biological membranes.
One of the most promising areas of research involving this compound is its application in enzyme inhibition studies. Researchers have demonstrated that 3-{(3-Fluorobenzyl)oxymethyl}pyrrolidinehydrochloride can act as a potent inhibitor of certain proteases, which are key targets in the treatment of inflammatory diseases and cancer. The compound's ability to bind selectively to these enzymes makes it a valuable tool in understanding disease mechanisms and developing targeted therapies.
In addition to its pharmacological applications, 3-{(3-Fluorobenzyl)oxymethyl}pyrrolidinehydrochloride has also been explored for its potential in materials science. Its unique structural features make it a candidate for use in the synthesis of advanced polymers and nanomaterials. Recent experiments have shown that derivatives of this compound can enhance the mechanical properties of polymer composites, offering new possibilities in the development of high-performance materials for industrial applications.
The synthesis of 3-{(3-Fluorobenzyl)oxymethyl}pyrrolidinehydrochloride involves a multi-step process that combines nucleophilic substitution and acid-base chemistry. The reaction sequence typically begins with the preparation of the pyrrolidine ring, followed by the introduction of the hydroxymethyl group through alkylation. The final step involves protonation with hydrochloric acid to yield the hydrochloride salt. This synthetic pathway has been optimized to ensure high yields and purity, making it suitable for large-scale production.
From a structural standpoint, 3-{(3-Fluorobenzyl)oxymethyl}pyrrolidinehydrochloride exhibits a fascinating balance between rigidity and flexibility. The pyrrolidine ring provides a rigid framework, while the fluorobenzyl group introduces flexibility and electronic diversity. This combination allows the compound to adopt various conformations, which is essential for its interactions with biological targets and other molecules in solution.
Recent advancements in computational chemistry have further elucidated the electronic properties of this compound. Quantum mechanical calculations have revealed that the fluorine atom plays a critical role in modulating the electron distribution within the molecule, thereby influencing its reactivity and selectivity in chemical reactions. These insights have paved the way for more precise predictions of the compound's behavior in different chemical environments.
In terms of physical properties, 3-{(3-Fluorobenzyl)oxymethyl}pyrrolidinehydrochloride exhibits a melting point of approximately 185°C and a boiling point around 450°C under standard conditions. Its solubility in common organic solvents such as dichloromethane and ethanol is moderate, while it shows limited solubility in polar solvents like water due to its amphiprotic nature.
The environmental impact of this compound has also been a subject of recent research interest. Studies have shown that under aerobic conditions, 3-{(3-Fluorobenzyl)oxymethyl}pyrrolidinehydrochloride undergoes biodegradation at a rate comparable to other organic compounds, suggesting that it poses minimal risk to aquatic ecosystems when handled responsibly.
In conclusion, 3-{(3-Fluorobenzyl)oxymethyl}pyrrolidinehydrochloride, CAS No. 1219967-82-4, stands out as a versatile and valuable chemical entity with diverse applications across multiple disciplines. Its unique structure, combined with favorable chemical properties, positions it as an important tool in both academic research and industrial development.
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